molecular formula C27H28N6O3 B2584267 1-methyl-3-(2-morpholinoethyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896291-29-5

1-methyl-3-(2-morpholinoethyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2584267
CAS RN: 896291-29-5
M. Wt: 484.56
InChI Key: DUQXMJVKMJXXLW-UHFFFAOYSA-N
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Description

1-methyl-3-(2-morpholinoethyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C27H28N6O3 and its molecular weight is 484.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

Compounds within this chemical family have been synthesized to explore their potential as serotonin (5-HT1A) receptor ligands. For instance, Zagórska et al. (2009) synthesized a series of N-8-arylpiperazinylpropyl derivatives and evaluated their in vitro potency as 5-HT1A receptor ligands. Preliminary studies indicated that specific derivatives exhibit anxiolytic-like and antidepressant activities in animal models, suggesting the value of these compounds for further research to develop new derivatives with potential anxiolytic/antidepressant activity (Zagórska et al., 2009).

Receptor Affinity and Enzymatic Activity

Further research by Zagórska et al. (2016) on octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines identified compounds with significant binding affinity for serotonin 5-HT(1A), 5-HT(6), 5-HT(7), and dopamine D2 receptors, as well as inhibitory potencies for phosphodiesterases - PDE4B1 and PDE10A. This study provides insights into the structural features responsible for receptor and enzyme activity, highlighting the potential of these compounds for further modification and study (Zagórska et al., 2016).

Antiproliferative Activity

In the context of anticancer research, Liu et al. (2018) designed and synthesized 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones as novel anticancer agents. These compounds were evaluated for their cytotoxicity against various cancer cell lines, identifying specific derivatives with promising antiproliferative activity. This research demonstrates the potential of this chemical class in the development of new anticancer therapies (Liu et al., 2018).

properties

IUPAC Name

4-methyl-6-(2-methylphenyl)-2-(2-morpholin-4-ylethyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O3/c1-19-8-6-7-11-21(19)33-22(20-9-4-3-5-10-20)18-32-23-24(28-26(32)33)29(2)27(35)31(25(23)34)13-12-30-14-16-36-17-15-30/h3-11,18H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQXMJVKMJXXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(2-morpholinoethyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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